molecular formula C12H13ClFNO B7891801 1-(4-Chloro-2-fluorobenzoyl)piperidine

1-(4-Chloro-2-fluorobenzoyl)piperidine

Cat. No.: B7891801
M. Wt: 241.69 g/mol
InChI Key: KRXVKDJDQLUWOC-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorobenzoyl)piperidine is a piperidine derivative featuring a benzoyl group substituted with chlorine (4-position) and fluorine (2-position). Piperidine-based compounds are widely studied due to their prevalence in natural products and pharmaceuticals, particularly in neurological and antimicrobial therapies .

Key structural characteristics:

  • Piperidine core: A six-membered nitrogen-containing ring, enabling hydrogen bonding and conformational flexibility.
  • Benzoyl substituent: The 4-chloro-2-fluoro substitution pattern likely enhances electronic effects (e.g., electron withdrawal) and influences binding interactions.
  • Halogen placement: Chlorine and fluorine at the 4- and 2-positions may optimize steric and electronic interactions in biological targets, similar to other halogenated analogs .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXVKDJDQLUWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorobenzoyl)piperidine typically involves the reaction of piperidine with 4-chloro-2-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorobenzoyl)piperidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-2-fluorobenzoyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorobenzoyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of the 4-chloro-2-fluorobenzoyl group can enhance its binding affinity and specificity for certain targets, leading to the modulation of biological pathways. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Features

The following table compares 1-(4-Chloro-2-fluorobenzoyl)piperidine with similar piperidine derivatives:

Compound Name Substituents/Modifications Key Structural Differences Physicochemical Properties (if available)
This compound 4-Cl, 2-F on benzoyl; no additional rings Baseline for comparison Molecular weight: ~267.7 g/mol (estimated)
1-(2-Chloro-4-fluorobenzoyl)piperidine 2-Cl, 4-F on benzoyl; oxadiazole-methyl group Oxadiazole ring increases molecular weight MW: 429.87 g/mol; pKa: 0.10 ± 0.37
1-(3-Phenylbutyl)piperidine 3-Phenylbutyl chain on piperidine Flexible hydrophobic chain vs. rigid benzoyl Higher lipophilicity; RMSD >2.5 Å in docking
Phencyclidine (PCP) 1-Phenylcyclohexyl-piperidine Cyclohexyl bridge enhances steric bulk Analgesic activity; acute toxicity in animals
1-(4-Chlorophenyl)piperidine-2,6-dione 4-Cl-phenyl; dione groups Dione groups introduce polarity Symmetrical structure; antimicrobial activity

Key Observations :

  • Substituent positioning : The 4-Cl, 2-F substitution in the target compound contrasts with the 2-Cl, 4-F arrangement in ’s analog, which may alter binding pocket interactions (e.g., steric clashes or electronic complementarity).

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